molecular formula C14H27BrO2 B1604742 Ethyl 2-bromododecanoate CAS No. 6974-87-4

Ethyl 2-bromododecanoate

Cat. No.: B1604742
CAS No.: 6974-87-4
M. Wt: 307.27 g/mol
InChI Key: VGYZSIMAKGWWOP-UHFFFAOYSA-N
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Description

Ethyl 2-bromododecanoate is an organic compound with the molecular formula C12H23BrO2. It is an ester derived from dodecanoic acid, where the hydrogen atom at the second carbon is replaced by a bromine atom. This compound is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromododecanoate can be synthesized through the bromination of ethyl dodecanoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromododecanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Reduction: The compound can be reduced to ethyl dodecanoate using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or ethanol.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used, and the reactions are conducted at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents under inert atmosphere conditions.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as ethyl 2-hydroxydodecanoate, ethyl 2-cyanododecanoate, or ethyl 2-aminododecanoate are formed.

    Elimination Reactions: The major product is typically an alkene, such as 1-dodecene.

    Reduction: The primary product is ethyl dodecanoate.

Scientific Research Applications

Ethyl 2-bromododecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromododecanoate involves its reactivity as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Ethyl 2-bromododecanoate can be compared with other similar compounds such as:

    Ethyl 2-chlorododecanoate: Similar in structure but with a chlorine atom instead of bromine. It is less reactive in nucleophilic substitution reactions.

    Ethyl 2-iodododecanoate: Contains an iodine atom, making it more reactive than this compound in substitution reactions.

    Ethyl dodecanoate: Lacks the halogen atom, making it less reactive in nucleophilic substitution and elimination reactions.

This compound is unique due to its balanced reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-bromododecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27BrO2/c1-3-5-6-7-8-9-10-11-12-13(15)14(16)17-4-2/h13H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYZSIMAKGWWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284271
Record name Dodecanoic acid, 2-bromo-, ethyl ester
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Molecular Weight

307.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6974-87-4
Record name Dodecanoic acid, 2-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6974-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-bromododecanoate
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Record name Dodecanoic acid, ethyl ester
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Record name Dodecanoic acid, 2-bromo-, ethyl ester
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Record name Ethyl 2-bromododecanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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